Molecular Weight Differentiation of Fluorofenidone Impurity 1-d3 vs. Non-Deuterated Impurity 1
Fluorofenidone impurity 1-d3 exhibits a molecular weight of 222.23 g/mol compared to 219.21 g/mol for the non-deuterated Fluorofenidone impurity 1, representing a +3.02 Da mass shift that enables unambiguous MS resolution . This difference arises from trideuteration at the 2, 4, and 6 positions of the 3-fluorophenyl ring, as confirmed by the SMILES structure and IUPAC name 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one . The mass shift is sufficient to avoid isotopic overlap between the [M+H]+ ions of the labeled and unlabeled species in typical unit resolution MS systems [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 222.23 |
| Comparator Or Baseline | Fluorofenidone impurity 1 (non-deuterated): 219.21 |
| Quantified Difference | +3.02 Da (1.4% increase) |
| Conditions | Calculated from molecular formula C₁₂H₇D₃FNO₂ vs. C₁₂H₁₀FNO₂; MS theoretical mass |
Why This Matters
A minimum +3 Da mass difference is required for reliable isotope dilution MS without isotopic cross-interference; this compound meets the threshold whereas single-deuterium labeled analogs (+1 Da) may exhibit isotopic overlap with natural abundance 13C peaks.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
